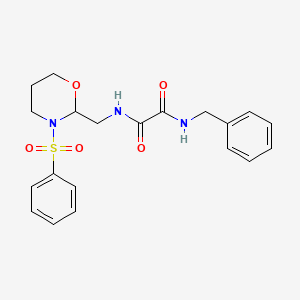

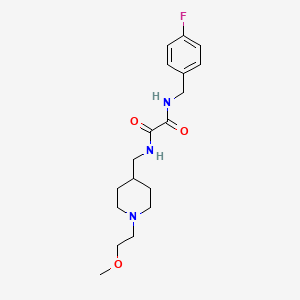

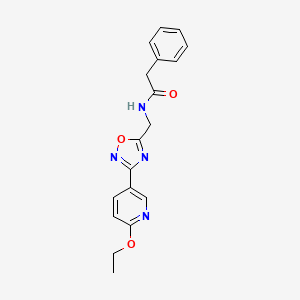

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a diazepane ring, a pyrazole ring, a sulfonyl group, and a benzonitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals due to its versatile reactivity . The diazepane ring is a seven-membered ring with two nitrogen atoms, which is a common structure in many pharmaceuticals and natural products. The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or a leaving group in organic synthesis . The benzonitrile group is an aromatic ring with a nitrile group attached, which is a common structure in many pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the diazepane ring, the introduction of the sulfonyl group, and the attachment of the benzonitrile group. The exact synthesis route would depend on the specific reactivity and stability of the starting materials and intermediates .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane and pyrazole rings would likely contribute to the rigidity of the molecule, while the sulfonyl and nitrile groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepane and pyrazole rings, as well as the sulfonyl and nitrile groups. The pyrazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions . The sulfonyl group could potentially act as a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications

Synthesis and Characterization

3-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a compound with potential applications in various fields of scientific research. The compound's structural complexity and functional groups offer unique properties for exploration in synthesis, characterization, and application as ligands in inorganic chemistry. Researchers have developed methods for the synthesis and characterization of compounds containing the pyrazole core, indicating possible applications as ligands due to their robust and conjugated structures, which are minimally affected by substituent changes on the phenyl ring (Faundez-Gutierrez et al., 2014).

Reactivity and Transformation Products

The reactivity of sulfonamide-containing pyrazolines has been studied, showing that they can undergo various transformations, leading to the formation of cyclopropanes and other cyclic structures with complete retention of configuration. These transformation processes highlight the compound's potential in synthetic organic chemistry for creating complex molecular architectures with specific chiral properties (García Ruano et al., 2004).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for antimicrobial agents, indicates the role of sulfonamide moieties in enhancing antimicrobial activity. This study's findings suggest the compound's potential use in developing new antimicrobial agents with improved efficacy against bacteria and fungi (Darwish et al., 2014).

Metallosupramolecular Structures

The compound's ability to form complex structures is further exemplified in the self-assembly of a three-dimensional metallosupramolecular cage. This demonstrates the compound's potential in the field of supramolecular chemistry for designing and synthesizing novel materials with specific functionalities, including catalysis and molecular recognition (Hartshorn & Steel, 1997).

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, organic synthesis, and material science. Future research could focus on exploring its synthesis, studying its reactivity, investigating its biological activity, and optimizing its properties for specific applications .

properties

IUPAC Name |

3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-13-17(14(2)21-20-13)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11H,4,7-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBIDQKFAKXWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)

![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)

![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)